8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione
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Overview
Description
8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are often found as structural components in various coenzymes and pigments.
Preparation Methods
The synthesis of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under microwave irradiation. This method is efficient and yields high purity products . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studying enzyme interactions and metabolic pathways involving pteridines.
Industry: The compound is used in the synthesis of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzymes involved in folate metabolism, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds to 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione include other pteridine derivatives such as:
Methotrexate: A well-known anticancer drug that inhibits dihydrofolate reductase.
Trimethoprim: An antibacterial agent that inhibits dihydrofolate reductase.
Properties
Molecular Formula |
C14H15N5O2 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H15N5O2/c1-17(2)8-5-6-9-10(7-8)16-12-11(15-9)13(20)19(4)14(21)18(12)3/h5-7H,1-4H3 |
InChI Key |
MTJLYAFFHYBWPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(C=CC(=C3)N(C)C)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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